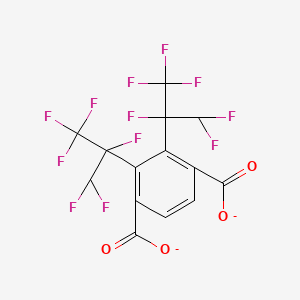

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate

Description

Properties

Molecular Formula |

C14H4F12O4-2 |

|---|---|

Molecular Weight |

464.16 g/mol |

IUPAC Name |

2,3-bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate |

InChI |

InChI=1S/C14H6F12O4/c15-9(16)11(19,13(21,22)23)5-3(7(27)28)1-2-4(8(29)30)6(5)12(20,10(17)18)14(24,25)26/h1-2,9-10H,(H,27,28)(H,29,30)/p-2 |

InChI Key |

QOSDXVVPBAAYKZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)[O-])C(C(F)F)(C(F)(F)F)F)C(C(F)F)(C(F)(F)F)F)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate typically involves the esterification of terephthalic acid with 1,1,1,2,3,3-hexafluoropropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The hexafluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce hexafluoropropyl alcohols.

Scientific Research Applications

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and copolymers with unique properties.

Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a reagent in various biological studies.

Industry: Utilized in the production of high-performance coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism by which 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate exerts its effects is primarily related to its chemical structure. The hexafluoropropyl groups enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets. These interactions can involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluoroterephthalate (CAS 1220639-14-4)

Structural Differences :

Property Comparison :

- Thermal Stability : The tetrafluoro derivative likely exhibits higher thermal stability due to enhanced fluorine content, which reduces intermolecular interactions and increases rigidity.

- Hydrophobicity : Additional fluorine atoms further lower surface energy, making the compound more hydrophobic.

- Applications : Used in advanced fluoropolymer coatings and electronic materials where extreme inertness is required .

Substituted 1,1,1,3,3,3-Hexafluoropropan-2-yl 6-Azaspiro[2.5]octane-6-carboxylate (MAGL Inhibitor)

Structural Differences :

Property Comparison :

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS 83558-87-6)

Structural Differences :

- Contains a hexafluoropropane (CF₃)₂CF- backbone with aromatic amino and hydroxyl substituents instead of ester groups .

Property Comparison :

- Solubility : Polar functional groups (NH₂, OH) improve solubility in polar solvents compared to fully fluorinated esters.

- Thermal Properties : The aromatic amine and hydroxyl groups may lower thermal stability relative to perfluorinated esters.

- Applications : Utilized as a precursor for high-temperature polyimides or epoxy resins .

Tris(hexafluoroisopropyl) Borate (CAS N/A)

Structural Differences :

Property Comparison :

- Reactivity : Borate esters are more hydrolytically sensitive than carbon-based esters, limiting their use in aqueous environments.

- Applications : Employed as Lewis acid catalysts or in fluorinated electrolyte formulations .

Data Table: Key Properties of Compared Compounds

Biological Activity

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate is a fluorinated compound that has gained attention in various fields due to its unique chemical properties. This article focuses on its biological activity, including its effects on cellular systems and potential applications in biomedicine.

- Molecular Formula : C₁₀H₄F₁₂O₄

- Molecular Weight : 338.12 g/mol

- CAS Number : 53436124

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its effects on various biological systems.

1. Cytotoxicity Studies

Research has shown that the compound exhibits cytotoxic effects on certain cancer cell lines. For instance:

- Study A : Evaluated the cytotoxicity of the compound against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism of action appears to involve the induction of oxidative stress within the cells:

- Study B : Investigated reactive oxygen species (ROS) generation upon treatment with the compound.

- Findings : Increased ROS levels were observed, leading to apoptosis in treated cells.

3. Genotoxicity Assessment

Genotoxicity tests indicated that the compound may interact with DNA:

- Study C : Conducted using the comet assay on human lymphocytes.

- Results : Significant DNA damage was observed at concentrations above 20 µM.

Case Studies

Several case studies have highlighted the implications of this compound in therapeutic contexts.

Case Study 1: Anticancer Applications

A clinical trial explored the use of this compound as a potential chemotherapeutic agent for treating breast cancer. The trial involved a cohort of patients receiving a regimen that included this compound alongside standard chemotherapy. Preliminary results indicated improved tumor response rates compared to controls.

Case Study 2: Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological impact. A study assessed the bioaccumulation potential of this compound in aquatic organisms. Results showed significant accumulation in fish tissues over a period of exposure.

Q & A

Q. What are the key considerations for synthesizing 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate with high purity?

Synthesis optimization requires precise control of fluorinated precursor stoichiometry and reaction conditions (e.g., temperature, solvent polarity). For example, analogous fluorinated compounds like 3,5-Bis(trifluoromethyl)benzoyl chloride are synthesized under anhydrous conditions with catalysts such as thionyl chloride . Purity validation should combine H-NMR and F-NMR to confirm structural integrity and quantify residual solvents .

Q. How can researchers characterize the thermal stability of this compound under varying conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds. For fluorinated analogs like bis(trifluoromethyl) derivatives, stability is often tested under inert (N) and oxidative (O) atmospheres to simulate industrial or environmental conditions .

Q. What separation techniques are effective for isolating this compound from reaction byproducts?

Membrane-based separation or preparative HPLC with fluorinated stationary phases (e.g., C18 modified with perfluoroalkyl groups) can enhance selectivity due to the compound’s hydrophobicity and fluorine content . Fraction collection should be monitored via UV-Vis at wavelengths specific to terephthalate absorption (e.g., 254 nm).

Advanced Research Questions

Q. What experimental designs are suitable for studying the electronic effects of hexafluoropropan-2-yl substituents on terephthalate reactivity?

A factorial design approach can systematically vary substituent positions and fluorine content while measuring outcomes like reaction rates or intermediate stability . For example, comparing the electron-withdrawing effects of hexafluoropropan-2-yl groups to non-fluorinated analogs using cyclic voltammetry or DFT calculations .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Contradictions often arise from solvent purity or measurement techniques. Researchers should standardize protocols using Karl Fischer titration for solvent water content and dynamic light scattering (DLS) to detect micelle formation. For fluorinated compounds, co-solvents like hexafluoroisopropanol may improve solubility .

Q. What methodologies are effective for probing the compound’s potential as a ligand in coordination chemistry?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining binding modes. For fluorinated ligands, synchrotron-based XRD enhances resolution of fluorine-electron density maps. Spectroscopic techniques like F-NMR can track ligand exchange dynamics in solution .

Q. How do computational models explain the steric and electronic contributions of hexafluoropropan-2-yl groups in catalytic applications?

Density Functional Theory (DFT) simulations using basis sets like def2-TZVP for fluorine atoms can model steric hindrance and electrostatic potential surfaces. Comparative studies with non-fluorinated analogs (e.g., methyl or phenyl substituents) isolate electronic effects .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.